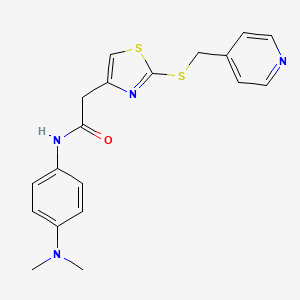

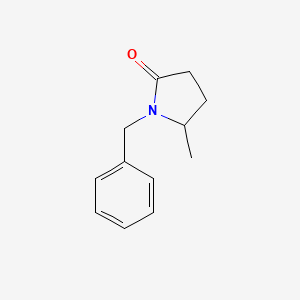

1-Benzyl-5-methylpyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-5-methylpyrrolidin-2-one is a chemical compound with the molecular formula C12H15NO . It is a derivative of pyrrolidin-2-one, which is a five-membered lactam (a cyclic amide) with a nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of 1-Benzyl-5-methylpyrrolidin-2-one and its derivatives often involves the use of donor–acceptor cyclopropanes and primary amines . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-methylpyrrolidin-2-one can be analyzed using various techniques such as X-ray crystallography, which is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds at atomic resolution .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-5-methylpyrrolidin-2-one include a boiling point of 155-160 °C (under a pressure of 13 Torr), a density of 1.084±0.06 g/cm3 (predicted), and an acidity coefficient (pKa) of -0.38±0.40 (predicted) .科学的研究の応用

Organic Synthesis

MPHT plays a crucial role in organic synthesis. It serves as a modern reagent with broad applicability. Some notable uses include:

Neuroleptic Activity

Substituted ®-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides derived from 1-Benzyl-5-methylpyrrolidin-2-one exhibit stereoselective dopamine D-2 receptor blockade. These compounds have potential neuroleptic activity .

Pyrrolone Derivatives with Herbicidal Activity

Researchers have synthesized derivatives of 1-Benzyl-5-methylpyrrolidin-2-one with excellent herbicidal activity. These compounds inhibit protoporphyrinogen oxidase (PPO) and show promise as herbicides .

Chemical Reagent and Catalyst

MPHT acts as a bifunctional catalyst in oxidative bromination reactions of aromatic compounds. Its controlled release of bromine enhances safety and selectivity in various transformations .

Biologically Relevant Sulfoxide Synthesis

Organic ammonium tribromides, including MPHT, are used in the oxidation of sulfides to sulfoxides. Their low bromine concentration minimizes over-oxidation and unwanted side reactions, making them valuable in synthesizing biologically relevant sulfoxides .

Chemical Research and Characterization

1-Benzyl-5-methylpyrrolidin-2-one is studied extensively, and its properties are characterized using techniques like NMR, HPLC, and LC-MS .

特性

IUPAC Name |

1-benzyl-5-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-7-8-12(14)13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLZRVVVADDTMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)N1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-methylpyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2780541.png)

![5-{[3-(2-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2780543.png)

![5-Bromo-N-[2-(2-chloropropanoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2780547.png)

![2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride](/img/structure/B2780551.png)

![ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2780556.png)

![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine](/img/structure/B2780559.png)

amine](/img/structure/B2780560.png)